molecular formula C12H20N2 B6281945 N-ethyl-N-[3-(methylamino)propyl]aniline CAS No. 1249969-00-3

N-ethyl-N-[3-(methylamino)propyl]aniline

Cat. No.: B6281945
CAS No.: 1249969-00-3
M. Wt: 192.30 g/mol
InChI Key: MVZSKUUGENFDFG-UHFFFAOYSA-N
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Description

N-ethyl-N-[3-(methylamino)propyl]aniline is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.30 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1249969-00-3

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N'-ethyl-N-methyl-N'-phenylpropane-1,3-diamine

InChI

InChI=1S/C12H20N2/c1-3-14(11-7-10-13-2)12-8-5-4-6-9-12/h4-6,8-9,13H,3,7,10-11H2,1-2H3

InChI Key

MVZSKUUGENFDFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC)C1=CC=CC=C1

Purity

95

Origin of Product

United States

Synthetic Methodologies for N Ethyl N 3 Methylamino Propyl Aniline

The synthesis of the unsymmetrical diamine N-ethyl-N-[3-(methylamino)propyl]aniline can be approached through several strategic pathways. Although specific literature detailing the synthesis of this exact compound is limited, established methods for the preparation of analogous N,N'-disubstituted-1,3-propanediamines and the alkylation of secondary aromatic amines provide a strong foundation for proposing viable synthetic routes. The key challenge lies in the selective introduction of two different substituents on the nitrogen atoms of the propane-1,3-diamine backbone.

A plausible and commonly employed strategy involves a multi-step sequence. One such approach would be the initial mono-alkylation of a suitable precursor followed by a second alkylation step. For instance, the synthesis could commence with the reaction of N-ethylaniline with a protected 3-aminopropanal (B1211446) derivative, followed by reductive amination and deprotection. Alternatively, the reaction of N-ethylaniline with a 3-halopropylamine derivative where the primary amine is protected could be envisioned.

Another potential route involves the reaction of N-ethylaniline with a suitable three-carbon synthon containing a leaving group and a precursor to the methylamino group. For example, the reaction of N-ethylaniline with a compound such as 3-chloropropionyl chloride would yield an amide intermediate. This intermediate could then be subjected to amidation with methylamine, followed by reduction of the amide carbonyl groups to afford the final product.

A further synthetic strategy could involve the initial synthesis of N-ethyl-N-(3-aminopropyl)aniline, which can then be selectively methylated on the primary amino group. This selective methylation can be challenging due to the potential for over-alkylation but can be achieved under carefully controlled conditions using specific methylating agents.

The following table outlines a proposed multi-step synthesis for this compound, starting from N-ethylaniline and 3-chloropropionyl chloride.

StepReactantsReagents and ConditionsIntermediate/Product
1N-ethylaniline, 3-chloropropionyl chlorideAprotic solvent (e.g., Dichloromethane), Triethylamine, 0 °C to room temperatureN-ethyl-N-phenyl-3-chloropropanamide
2N-ethyl-N-phenyl-3-chloropropanamide, MethylaminePolar solvent (e.g., THF), Elevated temperatureN-ethyl-N-phenyl-3-(methylamino)propanamide
3N-ethyl-N-phenyl-3-(methylamino)propanamideReducing agent (e.g., LiAlH4), Anhydrous ether, RefluxThis compound

This proposed pathway is illustrative and would require optimization of reaction conditions to achieve satisfactory yields and purity.

Green Chemistry Principles and Sustainable Synthetic Routes for N Ethyl N 3 Methylamino Propyl Aniline

The application of green chemistry principles to the synthesis of N-ethyl-N-[3-(methylamino)propyl]aniline is crucial for developing more environmentally benign and sustainable processes. While specific green synthetic routes for this compound are not extensively documented, general strategies for greener amine synthesis can be applied to its potential production pathways. nih.govnih.gov

Key areas for implementing green chemistry include the use of safer solvents, the development of catalytic methods to replace stoichiometric reagents, and the design of one-pot or tandem reactions to improve atom economy and reduce waste.

One of the primary considerations in greening the synthesis of this compound is the choice of solvent. Traditional organic solvents often pose environmental and health hazards. Replacing them with greener alternatives such as water, supercritical fluids, or biodegradable solvents is a key objective. rsc.org For instance, the alkylation of amines has been shown to be feasible in aqueous media, sometimes accelerated by microwave irradiation, which can lead to shorter reaction times and cleaner reactions. researchgate.net

Catalytic approaches offer significant advantages over stoichiometric methods by reducing waste and often operating under milder conditions. For the synthesis of this compound, the use of transition metal catalysts for the C-N bond-forming steps could be explored. For example, palladium or copper-catalyzed amination reactions are well-established and could potentially be adapted for the synthesis of this compound, reducing the reliance on harsh alkylating agents. researchgate.net

The following table presents a comparative analysis of a conventional versus a potential greener synthetic approach for a key C-N bond formation step in the synthesis of this compound, based on general principles of green amine synthesis.

FeatureConventional ApproachGreener AlternativeGreen Chemistry Principle Addressed
Solvent Dichloromethane, THFWater, Ethanol, or solvent-freeUse of safer solvents and reaction conditions
Reagents Stoichiometric strong bases (e.g., NaH)Catalytic amounts of a reusable solid baseCatalysis, Waste prevention
Energy Conventional heating (reflux)Microwave irradiation or ambient temperatureEnergy efficiency
Atom Economy May involve protecting groups, leading to lower atom economyOne-pot reactions, avoiding protecting groupsAtom economy, Prevention of derivatives
Waste Generation of stoichiometric byproductsMinimal byproducts, catalyst is recyclableWaste prevention

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact. Further research into catalytic systems and alternative reaction media is essential for the development of truly eco-friendly synthetic methodologies for this and other related amine compounds. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Studies of N Ethyl N 3 Methylamino Propyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety

The aniline ring in N-ethyl-N-[3-(methylamino)propyl]aniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the N-ethyl group. chemistrysteps.com This activation directs incoming electrophiles primarily to the ortho and para positions of the aromatic ring.

Common electrophilic aromatic substitution reactions applicable to N-substituted anilines include:

Halogenation: Reaction with halogens, such as bromine, is typically rapid and can lead to polysubstitution, with halogen atoms adding to all available ortho and para positions. To control the reaction and achieve monosubstitution, the reactivity of the amino group is often moderated by converting it to an amide.

Nitration: Direct nitration of anilines with strong acids can be problematic due to the basicity of the amino group, which can lead to the formation of a meta-directing anilinium ion or undesirable side reactions. chemistrysteps.com

Sulfonation: Similar to nitration, sulfonation requires acidic conditions that can be incompatible with the basic amine.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful with anilines because the amino group acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. chemistrysteps.com

Kinetic studies on related N-substituted anilines reacting with electrophiles like 4,6-dinitrobenzofuroxan (DNBF) have shown that the reaction typically occurs at the 4-position (para) of the aniline ring. cdnsciencepub.com If the para position is blocked, substitution will occur at the 2-position (ortho). cdnsciencepub.com The powerful activating effect of the amino group significantly accelerates the rate of these substitution reactions. cdnsciencepub.com

Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution of N-Substituted Anilines
Electrophile Predominant Position of Substitution Reference
Halogen (e.g., Br₂) ortho, para (often polysubstitution)
Nitrating agents (under controlled conditions) para chemistrysteps.com
4,6-dinitrobenzofuroxan (DNBF) para (or ortho if para is blocked) cdnsciencepub.com

Nucleophilic Reactivity of the Amine Centers

This compound possesses two distinct amine centers capable of acting as nucleophiles: a secondary amine and a tertiary amine. biosynth.com The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile. fiveable.me

Generally, the order of nucleophilicity for amines is secondary > primary > tertiary. fiveable.metutorchase.com This trend is a balance between the electron-donating effect of alkyl groups, which increases basicity and nucleophilicity, and steric hindrance, which can impede the approach to an electrophile. fiveable.memasterorganicchemistry.com

Secondary Amine Center (-NH(CH₃)): This center is expected to be a potent nucleophile. It can participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. libretexts.org

Alkylation: Reaction with alkyl halides. libretexts.org

Reaction with Aldehydes and Ketones: Can form enamines. libretexts.org

Tertiary Amine Center (-N(Ethyl)(Aryl)): While tertiary amines are generally less nucleophilic than secondary amines due to greater steric hindrance, they can still react with unhindered electrophiles. fiveable.memasterorganicchemistry.com The aromatic ring attached to this nitrogen atom also influences its reactivity. The lone pair on the nitrogen can be delocalized into the benzene (B151609) ring, which reduces its availability and basicity compared to a typical alkylamine. chemistrysteps.com However, studies have shown that in certain solvents like acetonitrile (B52724), tertiary amines can be significantly more nucleophilic than secondary amines. masterorganicchemistry.com

The relative reactivity of the two amine centers in this compound will depend on the specific electrophile and reaction conditions. Steric hindrance around the tertiary amine might favor reactions at the less hindered secondary amine.

Interactive Data Table: Comparison of Amine Nucleophilicity
Amine Type General Nucleophilicity Trend Influencing Factors Reference
Primary (RNH₂) Less nucleophilic than secondary amines Less steric hindrance, lower electron density than secondary amines fiveable.metutorchase.com
Secondary (R₂NH) Generally the most nucleophilic Good balance of increased electron density and manageable steric hindrance fiveable.metutorchase.com
Tertiary (R₃N) Often less nucleophilic than secondary amines Significant steric hindrance can outweigh increased basicity fiveable.memasterorganicchemistry.com

Oxidation and Reduction Pathways of this compound

The oxidation of N-alkylanilines can proceed through various pathways, often depending on the oxidant and reaction conditions. Anodic oxidation of N-alkylanilines can lead to the formation of substituted benzidines and diphenylamines through coupling reactions. acs.org The nature of the alkyl group and the basicity of the solution are key factors in determining the product distribution. acs.org Chemical oxidation with reagents like peroxomonophosphoric acid has also been studied, with the reaction proceeding via oxygen atom transfer. ias.ac.in The oxidation of N-methylaniline has been shown to produce quinonimine units. researchgate.net

The reduction of the aniline moiety is less common as the aromatic ring is already in a reduced state. However, the nitro group in nitro-substituted anilines can be readily reduced to an amino group using various methods, including catalytic hydrogenation or reduction with metals like iron or tin in acidic media. acs.orgrsc.org This is a common method for synthesizing aniline derivatives. researchgate.net

Acid-Base Properties and Protonation Equilibria in Various Media

As a polyamine, this compound can accept multiple protons. wikipedia.org The basicity of the two amine centers will differ. The secondary aliphatic amine is expected to be more basic than the tertiary aromatic amine. The lone pair of the aromatic amine is delocalized into the benzene ring, making it less available for protonation. chemistrysteps.com

The extent of protonation of each amine group is described by its pKa value, which is the pH at which the group is 50% ionized. springernature.com In a polyamine, there will be a distinct pKa for each protonation step. The pKa values are influenced by the electronic environment and the proximity of other charged groups. springernature.com The accumulation of positive charges as the molecule becomes progressively protonated makes subsequent protonations less favorable.

The protonation equilibria are crucial in various media as the charge state of the molecule affects its solubility, reactivity, and interactions with other molecules. springernature.comnih.gov

Thermal Decomposition Pathways and Stability Considerations in Chemical Processes

Advanced Spectroscopic and Structural Elucidation of N Ethyl N 3 Methylamino Propyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as the cornerstone for determining the precise connectivity of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment of each proton and carbon atom, thereby assembling the structural puzzle.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-ethyl-N-[3-(methylamino)propyl]aniline, distinct signals are predicted for the aromatic protons and the protons of the two different N-alkyl chains.

The aromatic protons are expected to appear in the range of δ 6.6-7.3 ppm, with complex splitting patterns due to their coupling with each other. The protons on the carbon adjacent to the aniline (B41778) nitrogen (the N-ethyl and N-propyl groups) are deshielded and would appear further downfield compared to those further away. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The three methylene groups of the propyl chain would each exhibit a distinct triplet or multiplet, while the terminal N-methyl group is anticipated to be a singlet. A broad singlet corresponding to the secondary amine proton (-NH-) is also expected.

Table 1: Predicted ¹H NMR Data for this compound

Structural AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C₆H₅)6.6 – 7.3Multiplet (m)5H
N-CH₂-CH₃ (Ethyl)~3.40Quartet (q)2H
Aniline-N-CH₂- (Propyl)~3.35Triplet (t)2H
-CH₂-N(H)CH₃ (Propyl)~2.65Triplet (t)2H
-CH₂-CH₂-CH₂- (Propyl)~1.75Multiplet (m)2H
-N(H)CH₃~2.45Singlet (s)3H
N-CH₂-CH₃ (Ethyl)~1.15Triplet (t)3H
-NH-VariableBroad Singlet (br s)1H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. In this compound, twelve distinct carbon signals are predicted. The aromatic carbons typically resonate between δ 110-150 ppm. The ipso-carbon (C-1), directly attached to the aniline nitrogen, is expected at the most downfield position in the aromatic region, around δ 148-149 ppm. rsc.org The aliphatic carbons of the ethyl and propyl chains will appear in the upfield region of the spectrum (δ 10-60 ppm). Carbons directly bonded to nitrogen are deshielded and appear at lower field than other aliphatic carbons. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

Structural AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-1 (ipso)~148.5
Aromatic C-3/C-5 (meta)~129.2
Aromatic C-4 (para)~117.0
Aromatic C-2/C-6 (ortho)~112.8
-CH₂-N(H)CH₃ (Propyl)~58.0
Aniline-N-CH₂- (Propyl)~50.5
N-CH₂-CH₃ (Ethyl)~47.0
-N(H)CH₃~36.0
-CH₂-CH₂-CH₂- (Propyl)~27.5
N-CH₂-CH₃ (Ethyl)~12.0

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY cross-peaks would be observed between the methylene and methyl protons of the ethyl group, and between the adjacent methylene groups of the propyl chain, confirming the integrity of these alkyl fragments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each carbon signal based on the previously assigned proton signal. For example, the proton signal at ~3.40 ppm would show a cross-peak to the carbon signal at ~47.0 ppm, confirming their assignment to the N-CH₂ of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting the different structural fragments. Key HMBC correlations would include:

A correlation from the ethyl methylene protons (~3.40 ppm) to the aromatic ipso-carbon (~148.5 ppm), confirming the ethyl group's attachment to the aniline nitrogen.

A correlation from the N-methyl protons (~2.45 ppm) to the terminal methylene carbon of the propyl chain (~58.0 ppm), confirming the methylamino terminus.

Correlations from the aniline-adjacent propyl methylene protons (~3.35 ppm) to the aromatic ipso-carbon, further solidifying the propyl chain's connection to the aniline nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through analysis of its fragmentation patterns.

HRMS is used to determine the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₂₀N₂), the monoisotopic mass is 192.1626 Da. uni.lu In electrospray ionization (ESI) mode, the compound would be detected as the protonated molecule, [M+H]⁺, with a predicted m/z of 193.1699. uni.lu The high precision of this measurement allows for the unambiguous confirmation of the molecular formula. Other common adducts can also be observed.

Table 3: Predicted HRMS Adducts for this compound uni.lu

AdductPredicted m/z
[M+H]⁺193.16992
[M+Na]⁺215.15186
[M+K]⁺231.12580
[M]⁺˙192.16209

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a specific adduct like [M+H]⁺) and inducing fragmentation. The resulting fragment ions provide definitive structural information. The fragmentation of this compound is expected to be dominated by cleavages alpha to the nitrogen atoms, as this process leads to the formation of stable, resonance-stabilized iminium ions.

The most probable fragmentation pathways would involve the cleavage of the propyl chain and the loss of the ethyl group.

Alpha-cleavage next to the secondary amine is predicted to produce a prominent fragment ion at m/z 44, corresponding to the [CH₃NH=CH₂]⁺ iminium ion.

Another key fragmentation would be the cleavage of the C-C bond between the first and second carbons of the propyl chain (relative to the aniline ring), resulting in a fragment at m/z 134, corresponding to [C₆H₅N(C₂H₅)CH₂]⁺.

Loss of the ethyl radical from the parent ion is another characteristic pathway for N-ethylanilines, which would yield a fragment at m/z 164.

Table 4: Predicted Major Fragment Ions in MS/MS of [M+H]⁺

Predicted m/zProposed Fragment Structure / Loss
164.13[M+H - C₂H₅]⁺
134.10[C₆H₅N(C₂H₅)CH₂]⁺
72.08[CH₃N(H)CH₂CH₂]⁺
58.07[CH₃NHCH₂CH₂]⁺
44.05[CH₃NH=CH₂]⁺

X-ray Crystallography for Solid-State Structural Determination

As of now, there is no publicly available X-ray crystal structure for this compound. This analytical technique is contingent on the ability to grow a suitable, high-quality single crystal of the compound or a stable, solid derivative, such as a hydrochloride or hydrobromide salt.

Should a crystal structure be determined, it would provide the most definitive and precise structural information, including:

Molecular Conformation: The exact three-dimensional arrangement of the atoms, including the torsion angles of the ethyl and propyl chains and the orientation of the phenyl group.

Bond Parameters: Precise measurements of all bond lengths and angles.

This level of detail is invaluable for understanding structure-property relationships and for computational modeling efforts.

Computational and Theoretical Chemistry of N Ethyl N 3 Methylamino Propyl Aniline

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl chain in N-ethyl-N-[3-(methylamino)propyl]aniline means the molecule can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This is often done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Molecular Dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. By simulating the movements of the atoms according to the laws of classical mechanics, MD can explore the conformational landscape, study the interactions with solvent molecules, and calculate various thermodynamic properties. Such simulations would be crucial for understanding how the molecule behaves in different environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which govern the reaction rate, and can help in understanding the regioselectivity and stereoselectivity of a reaction. For instance, the mechanism of its synthesis or its potential metabolic pathways could be investigated using these methods.

Applications of N Ethyl N 3 Methylamino Propyl Aniline in Organic Synthesis and Materials Science

Role as a Precursor in Complex Organic Molecule Synthesis

The N-alkylation of aniline (B41778) derivatives is a fundamental reaction in organic synthesis, widely employed in the creation of dyes, agrochemicals, and pharmaceuticals. jocpr.com N-ethyl-N-[3-(methylamino)propyl]aniline, with its distinct functional groups, serves as a valuable building block for constructing more complex molecular architectures. biosynth.com The presence of both a nucleophilic secondary amine and a tertiary aniline nitrogen allows for sequential and selective reactions.

Research has shown that structurally similar N-alkylated amino-propyl anilines are key intermediates in the synthesis of pharmacologically active compounds. For instance, a patent for novel indolinones, which act as inhibitors for receptor tyrosine kinases, describes the use of 4-(N-(3-dimethylamino-propyl)-N-methyl amino)-methyl-aniline as a crucial intermediate. googleapis.com This highlights a pathway where the amino-propyl aniline moiety is incorporated into a larger, biologically active framework. The synthesis involves reacting this aniline derivative to build the final indolinone structure, demonstrating its utility in medicinal chemistry. googleapis.com

Furthermore, related amino-alcohols like 3-(methylamino)-1-(2-thienyl)propan-1-ol are critical intermediates for the synthesis of pharmaceuticals such as Duloxetine, an antidepressant. google.com This underscores the importance of the aminopropanol (B1366323) and, by extension, the aminopropylamine backbone in the development of complex therapeutic agents. The synthetic utility of this compound lies in its ability to introduce a specific side chain that can influence solubility, basicity, and binding characteristics of the final molecule.

Utilization as a Ligand or Catalyst Component in Transition Metal Catalysis

Transition metal-catalyzed reactions are cornerstones of modern chemical synthesis, and the ligands coordinating to the metal center are crucial for determining the catalyst's activity and selectivity. nih.govacs.org Bidentate ligands, which bind to the metal at two points, are of particular interest. The structure of this compound, featuring two nitrogen atoms (a secondary amine and a tertiary aniline) separated by a flexible three-carbon chain, makes it an ideal candidate for a bidentate N,N-chelating ligand.

The chemistry of transition metal complexes with bidentate ligands is extensive. nih.gov Such ligands are used in a wide array of catalytic processes, including olefin polymerization and cross-coupling reactions. nih.govnih.gov For example, late transition metal catalysts based on nickel and palladium, supported by ligands with N-donor atoms, are essential for producing polyolefins with specific properties. nih.gov The electronic and steric properties of the aniline-type ligand can be fine-tuned to control polymer branching and molecular weight.

While direct catalytic applications of this compound are not extensively documented, its potential can be inferred from related systems. Bidentate N-heterocyclic carbene (NHC)-amine ligands, for instance, are used to support cobalt(II) for the hydrogenation of alkenes. researchgate.net Similarly, palladium-catalyzed C-N cross-coupling reactions, fundamental for synthesizing pharmaceuticals and organic materials, rely heavily on the design of effective amine-based ligands to facilitate the reaction. nih.gov The chelation of this compound to a metal center would form a stable six-membered ring, a favorable conformation in coordination chemistry, suggesting its potential to serve as an effective ligand in various homogeneous catalytic systems.

Integration into Polymeric Materials and Functional Coatings

Conductive polymers are a class of materials with significant applications in electronics, energy storage, and sensors. msstate.edu Polyaniline (PANI) and its derivatives are among the most studied conductive polymers due to their stability and tunable conductivity. msstate.edu The synthesis of these materials often involves the oxidative polymerization of aniline or its substituted derivatives. nih.govresearchgate.net

This compound is a suitable monomer for creating novel functional polymers. The polymerization of p-phenylenediamine (B122844) and its N-substituted derivatives to form conductive polymers is a well-established field. researchgate.nettandfonline.comtandfonline.com These studies demonstrate that alkyl or other functional groups on the nitrogen atoms can enhance the solubility and processability of the resulting polymers without completely sacrificing their electrical properties. researchgate.netmsstate.edutandfonline.comtandfonline.com

The structure of this compound offers several routes for incorporation into a polymer backbone:

Oxidative Polymerization: The aniline ring can undergo oxidative coupling, similar to the polymerization of aniline itself, to form a conductive polymer. The side chain would then act as a functional group along the polymer backbone, influencing its physical and chemical properties.

Polycondensation Reactions: The secondary amine on the propyl chain is reactive and can participate in condensation reactions with difunctional molecules (e.g., diacids, diepoxides) to form polyamides or other functional polymers.

A related compound, N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA), is used as a monomer that can be polymerized to poly(TMPSA), which is then used to coat nanomaterials for sensor applications. nih.gov This demonstrates how functionalized anilines can be integrated into advanced materials and coatings. The diamine functionality of this compound could also be used for cross-linking polymer chains, thereby creating robust and stable functional coatings.

Application in Advanced Dye Chemistry and Pigment Development

Azo dyes represent the largest and most diverse class of synthetic colorants, accounting for over 60% of the dyes used in the textile, paper, and printing industries. googleapis.comnih.gov Their synthesis is classically achieved through a diazotization reaction followed by a coupling reaction. nih.gov In this process, a primary aromatic amine is converted into a diazonium salt, which then reacts with an electron-rich coupling component to form the azo compound (–N=N–), the chromophore responsible for the color. googleapis.complantarchives.org

N-substituted anilines are widely used as coupling components in this process. The alkylamino group is a powerful electron-donating group (auxochrome) that increases the electron density of the aniline ring, facilitating the electrophilic attack of the diazonium salt. This group also deepens the color of the resulting dye. This compound is an excellent candidate for a coupling component in the synthesis of novel azo dyes.

The general synthesis would involve:

Diazotization: A primary aromatic amine (the diazo component) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures (0–5°C) to form a diazonium salt.

Coupling: The diazonium salt is then added to a solution of this compound (the coupling component). The coupling reaction typically occurs at the para-position of the aniline ring.

The resulting dye molecule would possess a highly conjugated system and an N,N-disubstituted amino group, features known to produce strong, vibrant colors. The additional secondary amine on the propyl chain offers a site for further modification, such as attachment to a polymer or another molecule, making it a building block for functional or reactive dyes. Structurally similar compounds, such as N-ethyl-2-methylaniline, are established dye intermediates. acs.org Azo dyes derived from various aniline derivatives have also been investigated for their potential pharmacological activities, including antibacterial and anticancer properties. researchgate.netnih.gov

Role as a Chemical Intermediate in Non-Prohibited Industrial Processes

In the chemical industry, intermediates are compounds that are not the final product but are used in the synthesis of other valuable chemicals. Aniline and its derivatives are fundamental intermediates for a vast range of products, including pharmaceuticals, rubber processing chemicals, and agrochemicals. google.com this compound is classified as a specialty material and a research building block, indicating its role as a starting point for the synthesis of more complex, high-value molecules. biosynth.comresearchgate.net

The preparation of N-ethylaniline itself yields an important intermediate for azo and triphenylmethane (B1682552) dyes, as well as for rubber additives and photographic materials. google.com The bifunctional nature of this compound, with its two distinct amine groups, makes it particularly useful. It can be selectively reacted at either the secondary amine on the side chain or the tertiary aniline nitrogen, allowing for controlled, stepwise synthesis of complex targets.

A significant industrial application for such intermediates is in the pharmaceutical sector. As noted previously, aniline derivatives with similar aminoalkyl side chains are used to synthesize compounds with potential therapeutic effects, such as kinase inhibitors. googleapis.com These processes, while complex, are well-established, non-prohibited industrial pathways where the specific structure of the aniline intermediate is key to the activity of the final product. The compound's role is to provide a specific structural motif that is elaborated upon in subsequent synthetic steps to yield the final active pharmaceutical ingredient.

Derivatives and Analogs of N Ethyl N 3 Methylamino Propyl Aniline: Synthesis and Chemical Properties

Synthesis of N-substituted Aniline (B41778) Derivatives

The synthesis of N-substituted aniline derivatives is a cornerstone of modern organic chemistry, with numerous methods available to modify the aniline core. These methods can be broadly categorized into N-alkylation and aromatic substitution reactions.

One of the most common methods for synthesizing N-substituted anilines is the direct alkylation of anilines with alkyl halides. This nucleophilic substitution reaction, however, can sometimes lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. youtube.com To achieve more selective N-alkylation, alternative methods like reductive amination are often employed. This involves the reaction of an aniline with an aldehyde or ketone to form an imine or enamine, which is then reduced to the corresponding amine.

Another powerful tool for creating N-substituted anilines is transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or sulfonate and an amine, providing a versatile route to a wide range of N-aryl amines.

Furthermore, modifications to the aniline ring itself can be achieved through electrophilic aromatic substitution reactions. For instance, the sulfonation of N-ethyl-N-benzylaniline can be achieved using fuming sulfuric acid to introduce a sulfo group onto the aromatic ring. google.com

A catalyst- and additive-free method for synthesizing 2-benzyl N-substituted anilines has also been reported, involving the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.org This reaction proceeds through an imine condensation–isoaromatization pathway and offers a straightforward approach to this class of aniline derivatives. beilstein-journals.org

The table below provides examples of different synthetic methods for N-substituted aniline derivatives.

Starting Material Reagent(s) Product Reaction Type Reference
AnilineEthylene, Platinum catalystN-EthylanilineHydroamination sigmaaldrich.com
N-ethyl-N-benzyl anilineFuming sulphuric acidN-ethyl-N(3'-sulfo) benzyl (B1604629) anilineElectrophilic Aromatic Substitution google.com
(E)-2-arylidene-3-cyclohexenonesPrimary amines2-benzyl N-substituted anilinesImine condensation–isoaromatization beilstein-journals.org

Synthesis of Methylamino Propyl Chain Derivatives

Modifications to the methylamino propyl chain of N-ethyl-N-[3-(methylamino)propyl]aniline can lead to a variety of derivatives with altered chemical properties. A common strategy involves the reaction of a precursor molecule with an appropriate amine.

For example, new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives have been synthesized. researchgate.net This suggests a synthetic route where a suitable pyrrolo[1,2-a]quinoxaline (B1220188) precursor is reacted with N,N-dimethyl-N'-methylpropane-1,3-diamine.

Another approach involves the synthesis of N-(3-aminopropyl)aniline, a related compound where the ethyl and methyl groups on the aniline nitrogen are replaced by hydrogen atoms. nih.gov This compound can serve as a building block for further derivatization of the propyl chain.

The synthesis of N-ethyl-N-(3-sulfopropyl)aniline, sodium salt, has also been reported. calpaclab.com This derivative introduces a sulfonate group at the end of the propyl chain, significantly altering its polarity and potential for interaction with other molecules.

The table below summarizes the synthesis of some methylamino propyl chain derivatives.

Precursor Reagent Derivative Reference
Pyrrolo[1,2-a]quinoxaline derivativeN,N-dimethyl-N'-methylpropane-1,3-diamineEthyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate researchgate.net
Aniline3-ChloropropylamineN-(3-aminopropyl)aniline nih.gov
N-Ethylaniline1,3-PropanesultoneN-Ethyl-N-(3-sulfopropyl)aniline, sodium salt calpaclab.com

Reactivity and Transformations of Key Derivatives

The reactivity of derivatives of this compound is influenced by the functional groups present on both the aniline ring and the propyl chain.

N-Ethylaniline, a simpler analog, undergoes oxidation in the presence of periodate. sigmaaldrich.com It can also react with formaldehyde (B43269) and acetylacetone (B45752) in a five-component reaction to form tricyclic derivatives. sigmaaldrich.com Furthermore, N-ethylaniline can be used in the synthesis of 2-(N-ethylphenylamino)-1,4-benzoquinone and 2-(arylaminomethyl)phenylboronic acid. sigmaaldrich.com

The amino groups in these compounds can undergo typical amine reactions, such as acylation. For instance, novel N-ethyl-piperazinyl amides of oleanonic and ursonic acids have been synthesized by reacting the corresponding acid chlorides with N-methylpiperazine. mdpi.com

The presence of other functional groups can also direct reactivity. For example, the synthesis of N-ethyl-N(3'-sulfo) benzyl aniline involves the sulfonation of the aromatic ring, a classic electrophilic aromatic substitution reaction. google.com

Structure-Reactivity Relationships in Related Amine Compounds

The relationship between the structure of amine compounds and their reactivity is a fundamental concept in organic chemistry. numberanalytics.com Factors such as the electronic properties of substituents, steric hindrance, and the three-dimensional arrangement of atoms all play a crucial role in determining the reaction pathways and rates. numberanalytics.com

In the context of N-substituted anilines, the nature of the substituents on the nitrogen atom and the aromatic ring significantly impacts their nucleophilicity and basicity. For instance, electron-donating groups on the aniline ring increase the electron density on the nitrogen atom, making it more nucleophilic. Conversely, electron-withdrawing groups have the opposite effect.

The Hammett equation provides a quantitative means to correlate the reaction rates and equilibria of reactions of benzene (B151609) derivatives with the electronic properties of their substituents. libretexts.org This allows for a predictive understanding of how structural modifications will influence reactivity. libretexts.org

Steric hindrance also plays a significant role. numberanalytics.com Bulky substituents around the nitrogen atom can hinder its ability to participate in reactions, slowing down reaction rates. This is particularly relevant in nucleophilic substitution reactions where the amine acts as the nucleophile. youtube.com

The study of structure-reactivity relationships is crucial for designing molecules with specific chemical properties and for optimizing synthetic routes. nih.govnih.gov By understanding how changes in molecular structure affect reactivity, chemists can rationally design and synthesize new derivatives of this compound with desired characteristics.

Analytical Methodologies for Chemical Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N-ethyl-N-[3-(methylamino)propyl]aniline, providing powerful means for both qualitative and quantitative assessment. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for this purpose.

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for aniline (B41778) derivatives. sielc.com In this method, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.

The separation mechanism involves partitioning the analyte between a liquid mobile phase and the solid stationary phase. For this compound, a typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution by protonating the amine groups. sielc.com Detection is commonly achieved using a UV detector, as the aniline moiety contains a chromophore that absorbs ultraviolet light, or a mass spectrometer for greater specificity. nih.gov

A high-performance liquid chromatographic assay has been successfully developed for quantifying similarly structured compounds, demonstrating linearity and high recovery rates. nih.gov While specific parameters for this compound are not extensively published, a typical setup can be inferred from methods for related anilines. sielc.comnih.gov

Table 1: Representative HPLC Conditions for Analysis of Aniline Derivatives

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., Newcrom R1 or C18) sielc.com
Mobile PhaseAcetonitrile / Water with Formic Acid or Phosphoric Acid sielc.com
DetectionUV-Vis Detector (e.g., at 190 nm) or Mass Spectrometry (MS) sielc.comnih.gov
Flow Rate0.7 - 1.0 mL/min nih.gov
TemperatureAmbient or controlled (e.g., 30 °C) nih.gov

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis, which provides both retention time data for quantification and mass spectral data for definitive identification.

In this method, the sample is vaporized and separated on a capillary column, typically with a non-polar or mid-polar stationary phase like DB-5MS. sincerechemical.comresearchgate.net The carrier gas is usually an inert gas such as helium. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. epa.gov

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. This allows for unambiguous identification by comparing the obtained spectrum with reference spectra from spectral libraries or a pure standard. epa.govnih.gov

Table 2: Typical GC-MS Parameters for Analysis of Aniline Derivatives

ParameterTypical ConditionReference
ColumnCapillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) sincerechemical.comresearchgate.net
Carrier GasHelium epa.gov
Inlet Temperature250 °C sincerechemical.com
Oven ProgramInitial temp 60-80°C, ramped to ~300°C sincerechemical.comepa.gov
Ionization ModeElectron Ionization (EI) at 70 eV sincerechemical.com
DetectionMass Spectrometer (Full Scan or Selected Ion Monitoring - SIM) researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized or purified compound like this compound.

The molecular formula for this compound is C₁₂H₂₀N₂. biosynth.comuni.luparchem.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The experimentally determined percentages from an elemental analyzer must align closely with these theoretical values to confirm the compound's identity and high purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₂₀N₂)

ElementAtomic Mass (u)Number of AtomsTotal Mass (u)Mass Percentage (%)
Carbon (C)12.01112144.13274.94%
Hydrogen (H)1.0082020.16010.49%
Nitrogen (N)14.007228.01414.57%
Total --192.306 100.00%

Note: Calculations are based on a molecular weight of 192.31 g/mol. biosynth.com

Advanced Purity Assessment Methodologies

Beyond chromatographic and elemental analyses, other methods can assess purity by targeting specific functional groups within the molecule. These techniques include spectrophotometric and titrimetric assays.

Spectrophotometric Methods: UV-Visible spectrophotometry can be used for quantitative analysis. The aromatic aniline ring in this compound exhibits strong absorbance in the UV region. A calibration curve can be constructed by measuring the absorbance of standards at a known wavelength of maximum absorbance (λmax). This allows for the quantification of the compound in solution, assuming no interfering substances absorb at the same wavelength. This principle is the basis for UV detection in HPLC. nih.gov

Titrimetric Methods: The presence of two basic nitrogen centers (a secondary and a tertiary amine) allows for purity assessment via acid-base titration. Non-aqueous potentiometric titration is often the method of choice for organic amines. The sample is dissolved in a suitable non-aqueous solvent (e.g., acetic acid) and titrated with a standardized solution of a strong acid, such as perchloric acid. The endpoint, detected potentiometrically, corresponds to the neutralization of the amine groups, allowing for the calculation of the assay or purity.

Table 4: Summary of Advanced Purity Assessment Methods

MethodologyFunctional Group TargetedPrinciple of Analysis
UV-Visible SpectrophotometryAromatic Ring (Aniline Moiety)Quantification based on the Beer-Lambert law, correlating absorbance at a specific wavelength to concentration.
Non-Aqueous Acid-Base TitrationSecondary and Tertiary Amine GroupsQuantification based on the stoichiometric neutralization of the basic amine groups with a standardized acid.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Efficiency and Selectivity

The synthesis of unsymmetrically substituted diamines like N-ethyl-N-[3-(methylamino)propyl]aniline presents a significant challenge in achieving high efficiency and selectivity. Current synthetic strategies often involve multi-step processes that can be resource-intensive. Future research is poised to explore more direct and atom-economical routes.

One promising avenue is the advancement of reductive amination techniques. This could involve the reaction of N-ethylaniline with a suitable aminoaldehyde, such as 3-(methylamino)propanal, in the presence of a chemoselective reducing agent. The development of novel catalysts for this transformation could lead to higher yields and milder reaction conditions. doubtnut.comchemspider.com

Catalytic C-N bond forming reactions also represent a key area for development. Researchers are investigating the use of transition metal catalysts, such as those based on palladium or copper, to directly couple N-ethylaniline with a protected or masked version of 3-(methylamino)propylamine. acs.org Innovations in ligand design will be crucial for controlling selectivity and preventing side reactions like over-alkylation.

Furthermore, the synthesis of related N,N'-disubstituted-1,3-propanediamines has been explored through various methods, including the reaction of diamines with aldehydes followed by reduction. researchgate.net Adapting these methods for the specific synthesis of this compound could provide efficient and scalable production processes.

Synthetic StrategyPotential PrecursorsKey Research Focus
Reductive AminationN-ethylaniline, 3-(methylamino)propanalDevelopment of chemoselective catalysts, optimization of reaction conditions.
Catalytic C-N CouplingN-ethylaniline, 3-halo-N-methylpropylamineDesign of selective ligands for transition metal catalysts.
Sequential AlkylationN-methyl-1,3-propanediamine, Ethyl halideControl of mono-alkylation versus di-alkylation.

Advanced Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and designing new applications. Future research will likely employ a combination of experimental and computational methods to elucidate the pathways of its key transformations.

Electrophilic substitution reactions on the aniline (B41778) ring are of fundamental interest. byjus.com The interplay between the activating N-ethyl group and the deactivating effect of the protonated diamine chain under acidic conditions presents a complex scenario for directing incoming electrophiles. Mechanistic studies will aim to quantify the directing effects and reactivity of the substituted aniline ring.

The oxidation and N-dealkylation of this compound are also critical areas for investigation. The presence of two distinct amine functionalities suggests that oxidation could occur at multiple sites, leading to a variety of products. nih.gov Understanding the factors that govern the selectivity of these oxidation reactions, such as the choice of oxidant and catalyst, will be a key research objective.

Kinetic studies, including the determination of rate constants and activation parameters for reactions such as coupling with other molecules, will provide valuable insights into the reactivity of this compound. researchgate.net

Reaction TypeKey Mechanistic QuestionsInvestigational Techniques
Electrophilic SubstitutionRegioselectivity (ortho- vs. para-substitution), influence of the side chain.Kinetic studies, product analysis (NMR, GC-MS), computational modeling.
OxidationSite-selectivity of oxidation (aniline vs. aliphatic amines), nature of intermediates.In-situ spectroscopy, electrochemical studies, trapping of reactive intermediates.
N-DealkylationSelectivity of ethyl vs. methyl group removal, influence of catalyst.Isotope labeling studies, mass spectrometry analysis.

Exploration of New Applications in Emerging Chemical Technologies

The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules and materials with potential applications in emerging technologies.

In the field of polymer chemistry , this compound could serve as a unique monomer or cross-linking agent. The presence of both a secondary and a tertiary amine allows for the formation of polymers with interesting topologies and properties. For instance, it could be incorporated into polyamides or polyurethanes to introduce specific functionalities. nih.gov The functionalization of materials like graphene oxide with diamines has been shown to enhance their properties for applications in nanocomposites. rsc.org

As an intermediate in organic synthesis , this compound can be used to construct novel heterocyclic compounds. The diamine moiety can be cyclized with various electrophiles to form a range of ring systems that may possess interesting biological or material properties. The synthesis of Schiff-base metal complexes from organic diamines is another area of active research, with applications in catalysis. researchgate.net

The structural similarity of the aniline portion to known bioactive molecules suggests potential applications in medicinal chemistry . Substituted anilines are found in numerous pharmaceuticals, and this compound could serve as a scaffold for the development of new therapeutic agents. acs.org The diamine chain could also influence pharmacokinetic properties.

Technology AreaPotential Role of the CompoundResearch Focus
Polymer ScienceMonomer, cross-linker, chain modifier.Synthesis of novel polymers, investigation of material properties (thermal, mechanical).
Organic SynthesisBuilding block for heterocycles, precursor for ligands.Development of new synthetic methodologies, synthesis of novel molecular architectures.
Materials ScienceFunctionalization of nanomaterials (e.g., graphene, nanodiamonds). nih.govresearchgate.netCreation of hybrid materials with tailored electronic or catalytic properties.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound. nih.gov By correlating calculated molecular descriptors with experimental data, these models can help in the design of new molecules with desired properties while minimizing undesirable effects.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, molecular geometry, and reaction mechanisms. nih.gov These calculations can be used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies), which can aid in the characterization of the compound and its reaction products. Furthermore, DFT can be employed to model reaction pathways and transition states, offering a deeper understanding of reactivity and selectivity.

The development of machine learning models for reaction prediction represents a cutting-edge area of research. By training models on large datasets of chemical reactions, it may become possible to predict the outcome of reactions involving this compound with a high degree of accuracy, accelerating the discovery of new synthetic routes and applications.

Computational MethodPredicted PropertiesImpact on Research
QSARBiological activity, toxicity.Rational design of new functional molecules.
DFTElectronic structure, spectroscopic data, reaction energetics.Mechanistic elucidation, prediction of reactivity.
Machine LearningReaction outcomes, optimal synthetic conditions.Accelerated discovery of new reactions and materials.

Q & A

Basic: What are the standard synthetic routes for N-ethyl-N-[3-(methylamino)propyl]aniline, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves sequential alkylation of aniline derivatives. A two-step approach is recommended:

Primary alkylation: React aniline with 3-chloropropylamine under basic conditions (e.g., K₂CO₃/DMF) to introduce the methylamino group .

Secondary alkylation: Use ethyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to install the ethyl group.
Purity Optimization:

  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Final product purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H NMR: Key signals include:
    • Aromatic protons (δ 6.5–7.3 ppm, multiplet).
    • Ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.2–3.4 ppm, quartet).
    • Methylamino protons (δ 2.2–2.5 ppm, singlet) .
  • FT-IR: Confirm amine functionality (N-H stretch: ~3300 cm⁻¹) and aromatic C=C (1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ should match the theoretical m/z (e.g., C₁₂H₂₁N₂: 193.17 g/mol) .

Advanced: How can conflicting reactivity data in alkylation reactions of this compound be resolved?

Methodological Answer:
Contradictions often arise from steric hindrance or competing pathways. Strategies include:

  • Kinetic vs. Thermodynamic Control: Use low temperatures (0–5°C) to favor kinetic products (e.g., monoalkylation) and high temperatures (80°C) for thermodynamic stability (diethylation) .
  • Byproduct Analysis: Employ GC-MS to identify side products (e.g., over-alkylated species or elimination products). Adjust solvent polarity (e.g., switch from DMF to THF) to minimize side reactions .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict steric/electronic effects of substituents on reaction pathways .

Advanced: What strategies are effective for studying the biological interactions of this compound?

Methodological Answer:

  • Receptor Binding Assays:
    • Radioligand displacement (e.g., ³H-labeled analogs) to measure affinity for GPCRs or ion channels .
    • Surface Plasmon Resonance (SPR) to quantify binding kinetics (KD, kon/koff) .
  • Cellular Uptake Studies:
    • Fluorescent tagging (e.g., dansyl chloride derivative) to track intracellular localization via confocal microscopy .
  • Toxicity Profiling:
    • MTT assays in HEK293 or HepG2 cells to assess cytotoxicity (IC₅₀ values) .

Advanced: How can computational methods aid in predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation: Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (critical for bioavailability) .
  • pKa Prediction: Tools like SPARC or MoKa provide ionization states at physiological pH, informing solubility and reactivity .
  • Conformational Analysis: Molecular dynamics simulations (e.g., GROMACS) model flexibility of the propyl linker and its impact on binding .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions:
    • Under inert gas (argon) at –20°C to prevent oxidation of the amine group .
    • Use amber vials to avoid photodegradation .
  • Stability Monitoring:
    • Periodic ¹H NMR checks for decomposition (e.g., appearance of aldehydes or ketones from oxidation) .

Advanced: How can researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell passage number .
  • Meta-Analysis: Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers .
  • Stereochemical Confirmation: Ensure enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out racemization effects .

Basic: What are the industrial applications of structurally analogous compounds, and how do they inform research priorities?

Methodological Answer:

  • Dye Synthesis: Analogues like N-butyl derivatives serve as intermediates for azo dyes; prioritize studying electronic effects of substituents on λmax .
  • Pharmaceuticals: Morpholine-containing analogs (e.g., N-[3-(morpholin-4-yl)propyl]aniline) show kinase inhibition; explore similar targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.